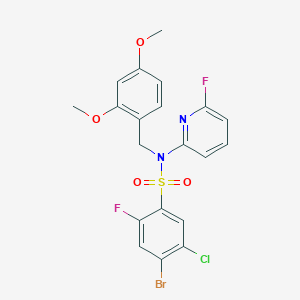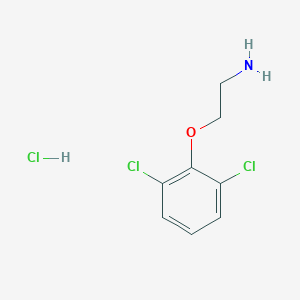![molecular formula C13H14BrN3 B8092956 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-broMo-1H-benzo[d]iMidazole](/img/structure/B8092956.png)
2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-broMo-1H-benzo[d]iMidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole is a compound belonging to the class of azabicycloheptane derivatives. This compound contains both a brominated benzene ring and an imidazole ring, which contribute to its unique chemical properties. The presence of these functional groups makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole can be achieved through several methods:
Bromination of benzo[d]imidazole: : The initial step involves the bromination of benzo[d]imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of azabicycloheptane: : This can be achieved through a Mannich reaction involving the condensation of cyclohexanone, formaldehyde, and ammonia, followed by intramolecular cyclization.
Coupling Reaction: : The azabicycloheptane moiety is then coupled with the brominated benzo[d]imidazole through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
While industrial production details may vary, large-scale synthesis typically involves optimization of the above reactions to maximize yield and purity, often utilizing flow chemistry techniques and automated reactors to ensure consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the azabicycloheptane moiety, leading to the formation of corresponding N-oxides.
Reduction: : Reduction of the bromine atom can yield a hydrogenated derivative.
Substitution: : The bromine atom in the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form a range of derivatives.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LAH).
Substitution: : Various nucleophiles under basic or acidic conditions, depending on the desired product.
Major Products Formed
Oxidation: : N-oxides of the compound.
Reduction: : Hydrogenated analogs.
Substitution: : Aminated or thiolated derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole has a range of applications:
Chemistry: : Used as a building block in organic synthesis, particularly for creating complex molecular architectures.
Biology: : Investigated for its potential as a ligand in binding studies with enzymes and receptors.
Medicine: : Studied for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: : Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors, disrupting their normal function.
Pathways Involved: : Can affect signaling pathways related to cell growth, apoptosis, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]imidazole: (without bromine substitution)
2-(azabicyclo[2.2.1]heptan-3-yl)benzimidazole
6-bromo-1H-benzo[d]imidazole: (without azabicycloheptane moiety)
Highlighting Uniqueness
The presence of both the azabicycloheptane moiety and the brominated benzo[d]imidazole ring makes 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole unique, offering distinct chemical reactivity and biological activity not commonly observed in its analogs. This dual functional group combination allows for versatile applications and targeted interactions in both synthetic and biological contexts.
Hope this deep dive sparks your curiosity even more! What part stands out most to you?
Eigenschaften
IUPAC Name |
2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-6-bromo-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-8-2-4-10-11(6-8)17-13(16-10)12-7-1-3-9(5-7)15-12/h2,4,6-7,9,12,15H,1,3,5H2,(H,16,17)/t7-,9+,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXMYUZLQGHPEE-VMAXQDLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C3=NC4=C(N3)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)C3=NC4=C(N3)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B8092914.png)
![1,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B8092921.png)

![6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8092935.png)
![N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B8092943.png)
![tert-butyl N-[[4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate;hydrochloride](/img/structure/B8092959.png)



